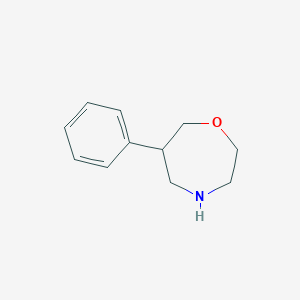

6-Phenyl-1,4-oxazepane

Descripción general

Descripción

6-Phenyl-1,4-oxazepane is a chemical compound with the empirical formula C16H24N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of 1,4-oxazepane derivatives has seen significant advancements in recent years . The most common starting materials for the preparation of these compounds are 1,2-amino alcohols and their derivatives . A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular weight of this compound is 260.37 . The InChI key for this compound is ZTSJOCXYRZHPSP-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has undergone an explosive growth in recent years . This synthesis is performed in a stereoselective manner and using transition metal catalysis .Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C16H24N2O and it has a molecular weight of 260.37 .Aplicaciones Científicas De Investigación

Mesomorphic Studies and Synthesis

Research on 6-Phenyl-1,4-oxazepane has explored its synthesis and properties in the context of liquid crystals. One study synthesized derivatives of 1,3-oxazepane-4,7-diones, including those with a phenyl substitution. These compounds showed high phase transition temperatures and, in some cases, exhibited the texture characteristics of the nematic phase, demonstrating their potential in the field of material science and liquid crystal technology (Yeap, Mohammad, & Osman, 2010).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates, has been performed. These studies contribute to the understanding of molecular conformations and chemical interactions, which are crucial for the development of new materials and pharmaceuticals (Govindaraj et al., 2014).

NMR Spectroscopy

The complete 1H and 13C NMR assignment of new 1,3-oxazepane-4,7-dione compounds has been achieved using advanced NMR techniques. This research provides detailed insights into the molecular structure of these compounds, which is essential for their application in various scientific domains (Mohammad, Osman, & Yeap, 2011).

Antibacterial Properties

Studies on 1,3-oxazepane and 1,3-oxazepine derivatives have investigated their antibacterial properties. For example, certain derivatives exhibited significant antibacterial activity against gram-positive and gram-negative bacteria, suggesting their potential use in the development of new antibacterial agents (Abbas et al., 2020).

Synthetic Methodologies

In the field of organic synthesis, research has been conducted on the synthesis of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. These methodologies are important for producing compounds with specific stereochemical configurations, which is crucial in the pharmaceutical industry (Becker et al., 2005).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-phenyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-8-12-6-7-13-9-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDVVWKTZMZNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

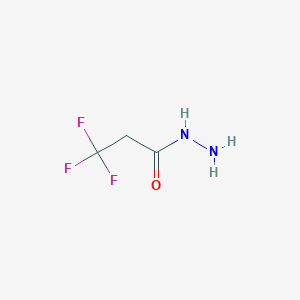

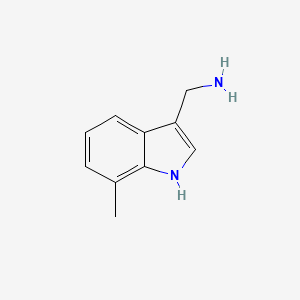

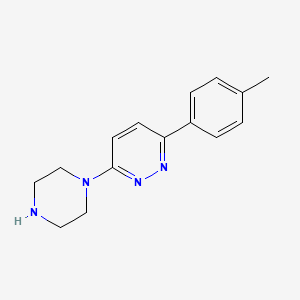

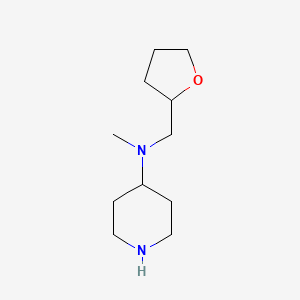

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)

![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)

![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)